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molecular formula C15H13N3 B8505178 2-Hydrazino-4-phenylquinoline

2-Hydrazino-4-phenylquinoline

Cat. No. B8505178
M. Wt: 235.28 g/mol
InChI Key: DEGSBVFPKYXUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04000151

Procedure details

In carrying out the process of the present invention, a 2-chloro-4-phenylquinoline I is heated with hydrazine hydrate. In the preferred embodiment of this invention, the reaction is carried out at the reflux temperature of the mixture; however, temperatures between 25° and 118° C. with a reaction time of 1 to 18 hours are operative. A solvent, such as lower alkanol, e.g., methanol, ethanol, 1- and 2-propanol can be used but is not necessary. In the preferred embodiment of the invention, one hour reflux under nitrogen is sufficient. At the termination of the reaction, the mixture is concentrated, poured into water and the insoluble product collected on a filter. Purification is carried out by conventional means such as extraction, chromatography or more commonly recrystallization to obtain the corresponding 2-hydrazino-4-phenylquinoline II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1- and 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.O.[NH2:19][NH2:20].CO>C(O)C>[NH:19]([C:2]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:20] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Two
Name
lower alkanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
1- and 2-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
temperatures between 25° and 118° C.
CUSTOM
Type
CUSTOM
Details
with a reaction time of 1 to 18 hours
Duration
9.5 (± 8.5) h
TEMPERATURE
Type
TEMPERATURE
Details
In the preferred embodiment of the invention, one hour reflux under nitrogen
Duration
1 h
CUSTOM
Type
CUSTOM
Details
At the termination of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
ADDITION
Type
ADDITION
Details
poured into water
CUSTOM
Type
CUSTOM
Details
the insoluble product collected on a filter
CUSTOM
Type
CUSTOM
Details
Purification
EXTRACTION
Type
EXTRACTION
Details
is carried out by conventional means such as extraction, chromatography or more commonly recrystallization

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC2=CC=CC=C2C(=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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